molecular formula C7H8O2S B3373363 4-Methyl-2-thiopheneacetic acid CAS No. 1005-54-5

4-Methyl-2-thiopheneacetic acid

Cat. No. B3373363
CAS RN: 1005-54-5
M. Wt: 156.2 g/mol
InChI Key: GGTJWZPIMZYFNP-UHFFFAOYSA-N
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Description

4-Methyl-2-thiopheneacetic acid is an organosulfur compound. It is one of the two isomeric thiophene acetic acids . It is prepared from 2-acetylthiophene and is a precursor to the antibiotics cephaloridine and cephalothin .


Synthesis Analysis

The synthesis of this compound involves several steps. It starts with adding thiophene, methylbenzene, and anhydrous aluminium chloride to a reaction container. Methyl chloroacetate is added dropwise while heating to 50-60°C. After cooling the reaction liquid to room temperature, an appropriate amount of ice water and hydrochloric acid is added .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor. In most of its reactions, it resembles benzene . Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Scientific Research Applications

4-Methyl-2-thiopheneacetic acid has various scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of various heterocyclic compounds. Additionally, it has been used as a ligand in the synthesis of metal complexes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Methyl-2-thiopheneacetic acid in lab experiments is its high yield of synthesis. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 4-Methyl-2-thiopheneacetic acid. One area of research could be to investigate its potential as a therapeutic agent for various diseases. Additionally, its potential as a ligand for metal complexes could be explored further. Another area of research could be to investigate its potential as an antioxidant in various applications. Finally, its potential as a building block for the synthesis of various heterocyclic compounds could be further explored.
Conclusion:
This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It exhibits various biochemical and physiological effects, including anti-inflammatory and analgesic properties, antitumor activity, and antifungal and antibacterial properties. Its potential as a therapeutic agent and as a building block for the synthesis of various heterocyclic compounds make it an interesting area of research for future studies.

Biochemical Analysis

Biochemical Properties

Thiophene-based analogs, including 4-Methyl-2-thiopheneacetic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects

Cellular Effects

The cellular effects of this compound are not well-studied. Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, the Paal–Knorr reaction, and others . These reactions involve complex interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

2-(4-methylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJWZPIMZYFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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